4-Chloro-1-iodo-2-(methoxymethoxy)benzene
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Overview
Description
4-Chloro-1-iodo-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClIO2. It is a derivative of benzene, featuring chlorine, iodine, and methoxymethoxy substituents. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodo-2-(methoxymethoxy)benzene typically involves multiple steps. One common method is the halogenation of a methoxymethoxy-substituted benzene derivative. The process may include:
Methoxymethylation: Introducing the methoxymethoxy group to the benzene ring.
Chlorination: Adding a chlorine atom to the benzene ring, often using reagents like thionyl chloride or sulfuryl chloride.
Iodination: Introducing an iodine atom, typically using iodine monochloride or other iodine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-iodo-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
4-Chloro-1-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-Chloro-1-iodo-2-(methoxymethoxy)benzene in chemical reactions involves its functional groups:
Electrophilic Substitution: The chlorine and iodine atoms can participate in electrophilic substitution reactions, where they are replaced by other electrophiles.
Nucleophilic Substitution: The methoxymethoxy group can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the oxygen.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-iodo-4-methoxybenzene: Similar structure but with a methoxy group instead of methoxymethoxy.
4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene: Contains a bromine atom in addition to chlorine and iodine.
Uniqueness
4-Chloro-1-iodo-2-(methoxymethoxy)benzene is unique due to the presence of both chlorine and iodine atoms along with the methoxymethoxy group, which provides distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C8H8ClIO2 |
---|---|
Molecular Weight |
298.50 g/mol |
IUPAC Name |
4-chloro-1-iodo-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8ClIO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
HODKOUCUFNVDOH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Cl)I |
Origin of Product |
United States |
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